molecular formula C10H15NO5 B1307760 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid CAS No. 876317-19-0

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid

Cat. No. B1307760
CAS RN: 876317-19-0
M. Wt: 229.23 g/mol
InChI Key: CKYGSXRXTIKGAJ-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (TBO-OPC) is an organic compound that has a wide range of applications in the field of organic chemistry. It is a versatile reagent that can be used in the synthesis of many different compounds and can be used in a variety of ways, such as in the synthesis of peptides and proteins. TBO-OPC is a relatively new compound and has only recently been used in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, synthesized via the mixed anhydride method, showcases the compound's utility in chemical synthesis and crystal structure determination. This synthesis pathway confirms the compound's structure through X-ray diffraction, illustrating its potential in the development of new chemical entities and materials (Naveen et al., 2007).

Tert-butoxycarbonylation Reagent Development

The novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), offers a chemoselective, high-yield method for modifying acidic proton-containing substrates like phenols and amines. This development highlights the reagent's role in facilitating smoother chemical reactions under milder conditions, expanding the toolkit for synthesizing protected amino acids and intermediates (Saito et al., 2006).

Advancements in Amino Acid Derivative Synthesis

The base-induced dimerization of urethane-protected amino acid N-carboxanhydrides leading to 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs demonstrates a novel pathway for creating amino acid derivatives. This process, dependent on the nature of the base used, opens new avenues for synthesizing complex molecules from simpler amino acid units, potentially impacting peptide synthesis and pharmaceutical development (Leban & Colson, 1996).

Palladium-catalyzed Coupling

The successful palladium-catalyzed coupling of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with substituted arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates illustrates the compound's utility in facilitating cross-coupling reactions. This method allows for the construction of complex, functionalized molecules, indicating its importance in organic synthesis and drug discovery (Wustrow & Wise, 1991).

Enantioselective Synthesis

The asymmetric syntheses of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine, respectively, highlight the application of tert-butoxycarbonyl-protected intermediates in producing optically pure compounds. These syntheses are crucial for the development of pharmaceuticals and biologically active compounds, showcasing the importance of this chemical group in modern organic synthesis (Xue et al., 2002).

Mechanism of Action

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound, also known as a BOC group, interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process .

Biochemical Pathways

The BOC group plays a crucial role in the synthesis of complex organic compounds. It protects amines from unwanted reactions during the synthesis process . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This allows for the successful creation of complex organic compounds without interference from unwanted reactions involving the amines .

Action Environment

The action of the BOC group is influenced by environmental factors such as temperature and pH. For instance, the addition of the BOC group to amines occurs under aqueous conditions . Furthermore, the removal of the BOC group can be accomplished with strong acids . Therefore, both the application and removal of the BOC group are dependent on specific environmental conditions.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYGSXRXTIKGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399957
Record name 1-(tert-Butoxycarbonyl)-4-oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876317-19-0
Record name 1-(tert-Butoxycarbonyl)-4-oxoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-oxopyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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